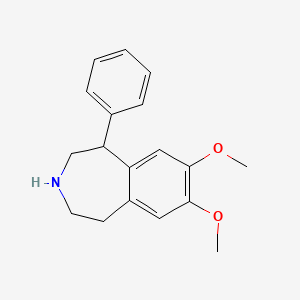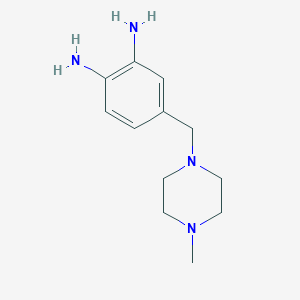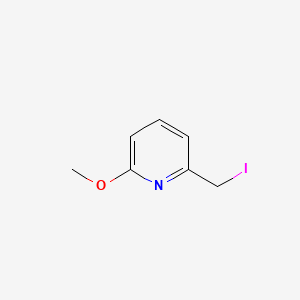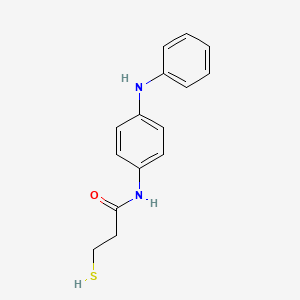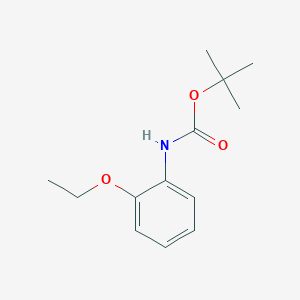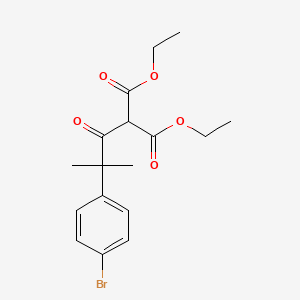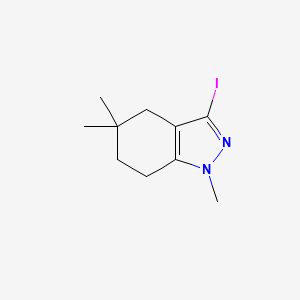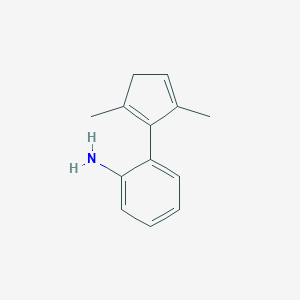
1-(3-Chlorophenyl)cyclohexanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexane ring bonded to a 3-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid.
Reduction: 1-(3-Chlorophenyl)cyclohexane-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect various biochemical pathways. The compound’s reactivity with nucleophiles makes it a useful tool for studying enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclohexane-carbaldehyde: Similar structure but with the chlorine atom at the para position.
1-(3-Bromophenyl)cyclohexane-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both a cyclohexane ring and an aldehyde group
Properties
Molecular Formula |
C13H15ClO |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H15ClO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
LSLQXNUTQWDYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


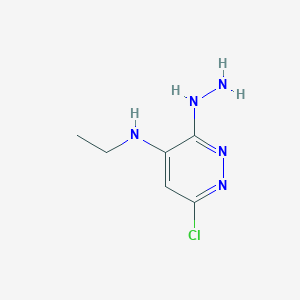

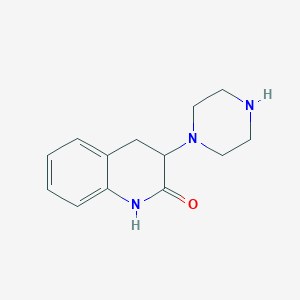
![1-[(4-Ethynylphenoxy)methyl]-3-fluorobenzene](/img/structure/B8613568.png)
![5,6,7,8-tetrahydro-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8613570.png)
